molecular formula C18H16N6O6 B11704424 N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide

N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide

Cat. No.: B11704424
M. Wt: 412.4 g/mol
InChI Key: WGUOLEXIMOHTAO-AYKLPDECSA-N
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Description

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is a diacylhydrazone Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two (4-nitrophenyl)methylidene groups attached to a succinohydrazide backbone. The compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and succinic dihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up. The key steps involve:

Chemical Reactions Analysis

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming multidentate complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .

Comparison with Similar Compounds

N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide can be compared with other diacylhydrazone Schiff bases, such as:

Properties

Molecular Formula

C18H16N6O6

Molecular Weight

412.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

WGUOLEXIMOHTAO-AYKLPDECSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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